molecular formula C16H16N2O B2917457 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 857759-22-9

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B2917457
CAS No.: 857759-22-9
M. Wt: 252.317
InChI Key: OUQDZNUIDTTYFX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the following steps:

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

    Biology: The compound is used in the study of biological processes and pathways, particularly in the context of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications includes its use as a lead compound for drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on cellular processes and pathways, ultimately resulting in the desired therapeutic or biological outcome .

Comparison with Similar Compounds

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-8-9-15-13(11-14)7-4-10-18(15)16(19)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQDZNUIDTTYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857759-22-9
Record name 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine
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